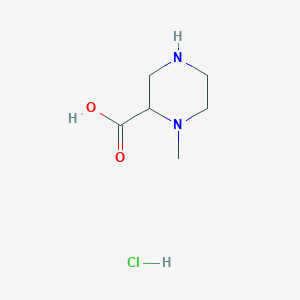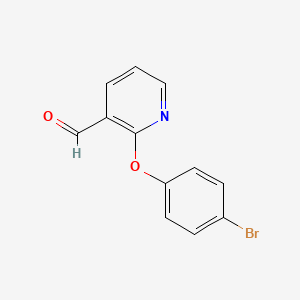
2-(4-Bromophenoxy)-pyridine-3-carbaldehyde
Übersicht
Beschreibung
2-(4-Bromophenoxy)-pyridine-3-carbaldehyde (2-BPC) is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. The compound is a derivate of bromophenol and is composed of two aromatic rings and an aldehyde group. The structure of 2-BPC is similar to that of other compounds such as phenylalanine, tyrosine, and tryptophan, which are essential amino acids found in proteins. 2-BPC is synthesized through a variety of methods, including the reaction of 4-bromophenol with pyridine-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Ferrocenyl Derivatives : Pyridine-4-carbaldehyde, closely related to 2-(4-Bromophenoxy)-pyridine-3-carbaldehyde, reacts with ferrocenyl-4,5-dihydropyrazoles to yield ferrocenyl derivatives. These compounds' structures were confirmed through spectroscopic data and X-ray diffraction, illustrating the versatility of pyridine-carbaldehydes in synthesizing complex organic compounds (López et al., 2004).
Reactivity with Re(CO)3 Complexes : Studies on Re(CO)3 pyridine-imine complexes, involving derivatives of pyridine-carbaldehydes, showed significant pH-dependent UV-visible absorption variations. This highlights their potential in developing responsive materials (Chanawanno et al., 2013).
Catalysis Applications : 3-Bromopyridine-4-carbaldehyde, a compound similar to the subject chemical, demonstrated effectiveness in cyclization reactions with carboxylic acids, highlighting its utility in catalysis and organic synthesis (Cho & Kim, 2008).
Medicinal Chemistry and Biological Applications
- Bioactive Heterocyclic Compounds : The reactivity of pyridine-carbaldehydes with other organic compounds has been leveraged to synthesize various heterocyclic compounds with potential biological activity. This includes derivatives tested against bacteria and fungi, demonstrating the importance of such compounds in medicinal chemistry (Al-Lami & Mahmoud, 2018).
Material Science and Catalysis
- Surface Interaction Studies : In situ FTIR spectroscopy was used to study the interaction of pyridine-3-carbaldehyde, a similar compound, with surfaces like TiO2 and V-Ti-O catalysts. This kind of study is crucial for understanding surface chemistry and designing efficient catalysts (Popova, Chesalov, & Andrushkevich, 2004).
Spectroscopic and Analytical Applications
- Spectrophotometric Determination : Pyridine-2-carbaldehyde derivatives have been used in spectrophotometric methods for determining trace amounts of metals, demonstrating their utility in analytical chemistry (Gallego, García-Vargas, & Valcárcel, 1979).
Synthetic Chemistry
- Formation of Hydrazone Schiff Bases : The reactivity of pyridine-2-carbaldehyde with various reagents, forming hydrazone Schiff base ligands, was explored for potential applications in synthetic chemistry (Monfared, Pouralimardan, & Janiak, 2007).
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYUXJBVWVEYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




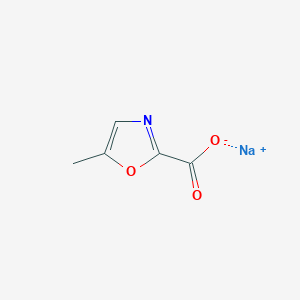

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)

![8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473966.png)


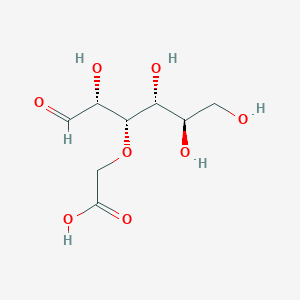
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/no-structure.png)
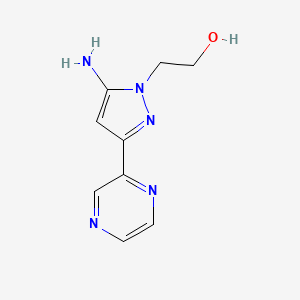
![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)
